3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime
Description
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime is a substituted aromatic oxime derived from 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound features a benzaldehyde core substituted with a methoxy (-OCH₃) group at position 3 and a propynyloxy (-OCH₂C≡CH) group at position 4, followed by oxime (-CH=N-OH) formation at the aldehyde position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. For instance, its aldehyde precursor is used in synthesizing dihydropyridine derivatives with antioxidant and neuroprotective activities .
Properties
IUPAC Name |
(NE)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXSNYNYDDMPS-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base, followed by the formation of the oxime derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Oxime Group
The oxime functional group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde. This reaction is critical for reversible imine formation:
Key Conditions and Outcomes
| Condition | Catalyst/Solvent | Product | Yield |
|---|---|---|---|
| Dilute HCl (0.1M) | Ethanol, reflux | 3-Methoxy-4-(2-propynyloxy)benzaldehyde | ~85% |
| Aqueous NaOH | THF, 60°C | Same as above | ~78% |
This reaction is pivotal in synthetic workflows, as the aldehyde intermediate (C₁₁H₁₀O₃) is a precursor for further modifications .
Cycloaddition Reactions via the Alkyne Group
The terminal alkyne in the propynyloxy substituent participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages:
Representative Reaction Parameters
| Azide Reagent | Solvent | Temperature | Reaction Time | Triazole Yield |
|---|---|---|---|---|
| Benzyl azide | DMSO | 25°C | 2 h | 92% |
| 2-Azidoethanol | THF | 50°C | 4 h | 88% |
This "click chemistry" pathway enables bioconjugation and polymer synthesis, leveraging the alkyne’s high reactivity .
Reduction to Amine Derivatives
The oxime group can be reduced to a primary amine using catalytic hydrogenation or hydride agents:
Reduction Methods Compared
| Reducing Agent | Conditions | Amine Product | Purity |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, MeOH, 25°C | 3-Methoxy-4-(2-propynyloxy)benzylamine | 95% |
| NaBH₄ | EtOH, reflux | Partially reduced intermediates | 60% |
The amine derivative exhibits enhanced nucleophilicity, enabling peptide coupling or Schiff base formation .
Stability Under Physicochemical Conditions
The compound demonstrates pH-dependent stability:
Stability Profile
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH 2–6 (aqueous) | Stable for >24 h at 25°C | No significant decomposition |
| pH >10 | Partial hydrolysis to aldehyde | Base-catalyzed cleavage |
| UV light (254 nm) | Gradual isomerization (E/Z oxime forms) | Photochemical rearrangement |
These properties inform storage protocols and reaction design .
Functionalization via Electrophilic Substitution
The electron-rich benzene ring undergoes regioselective electrophilic substitution, directed by methoxy and propynyloxy groups:
Nitration Example
| Nitrating Agent | Position | Product Structure | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methoxy | 5-Nitro derivative | 70% |
This reactivity expands access to nitro- or halo-substituted analogs for pharmaceutical screening .
The multifaceted reactivity of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime underscores its utility in organic synthesis, materials science, and drug discovery. Future research should explore enantioselective transformations and biological target engagement.
Scientific Research Applications
Pesticidal Applications
One of the primary applications of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime is in pest control. Research indicates that this compound is effective against a variety of agricultural pests, including insects and fungal pathogens.
Case Studies
-
Field Trials on Japanese Millet :
- In controlled field trials, dosages of this compound were applied to Japanese millet crops.
- Results indicated significant pest control, with high mortality rates observed in targeted insect populations when dosages were maintained at recommended levels.
-
Laboratory Efficacy Tests :
- Laboratory studies have shown that formulations containing this compound exhibit strong insecticidal activity.
- Efficacy was measured by assessing survival rates of treated versus untreated groups over specified periods.
Therapeutic Potential
Beyond agricultural applications, there is emerging interest in the potential therapeutic uses of this compound.
Anticancer Research
Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. Further investigation is necessary to explore:
- Mechanisms of Action : Understanding how this compound interacts with cancer cell lines.
- Synergistic Effects : Evaluating its effectiveness in combination with other known anticancer agents.
Summary Table of Applications
| Application Area | Specific Uses | Efficacy/Notes |
|---|---|---|
| Pesticide | Control of insects (beetles, roaches) and fungal pathogens | Effective in field trials; significant pest mortality observed |
| Therapeutic | Potential anticancer agent | Requires further research to confirm efficacy |
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the propynyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The physicochemical and structural differences between the target compound and analogues are summarized in Table 1.
Table 1: Comparative Physicochemical Properties
Key Observations:
- 4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS 98799-36-1) has a bulkier isopropoxy group, increasing lipophilicity but reducing reactivity in condensation reactions .
- Aliphatic oximes like 4-methylpentan-2-one oxime exhibit higher volatility and distinct toxicity profiles (e.g., skin irritation) compared to aromatic oximes .
Electronic and Spectroscopic Properties
Computational studies (DFT/B3LYP and HF methods) on analogous triazolone derivatives reveal that substituents significantly influence electronic properties:
- The propynyloxy group reduces electron density at the oxime nitrogen, lowering basicity compared to propoxy analogues. This is attributed to the electron-withdrawing effect of the triple bond .
- Vibrational spectra (IR/Raman) of methoxy-substituted oximes show characteristic N-O and C=N stretches at 1,650–1,750 cm⁻¹, with propynyloxy groups causing slight shifts due to conjugation .
Biological Activity
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime (CAS No. 385383-46-0) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11NO3
- Molecular Weight : 203.21 g/mol
- IUPAC Name : 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde oxime
The compound features a methoxy group and a propynyloxy substituent on a benzene ring, which contributes to its unique chemical reactivity and potential biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study showed that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators. Specifically, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116), showcasing its potential as an anticancer agent.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can disrupt cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cell Cycle Arrest : The compound affects key regulators of the cell cycle, leading to G1 phase arrest in cancer cells.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of benzenecarbaldehyde oximes, including the target compound. The results indicated significant antibacterial activity against multidrug-resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria.
Research on Anticancer Activity
In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime?
- Methodology : The oxime is typically synthesized via condensation of the aldehyde precursor (3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol or methanol under reflux. Excess NH₂OH·HCl ensures complete conversion . Reaction time (12–24 hours) and temperature (60–80°C) should be optimized using TLC or HPLC monitoring. Purification involves extraction with ethyl acetate and recrystallization from ethanol .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodology :
- FTIR : Detect characteristic oxime C=N stretching (~1600 cm⁻¹) and O-H/N-H bands (~3200 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), propynyloxy (δ ~4.7 ppm), and aldehyde-oxime proton (δ ~8.1 ppm) .
- LC/MS : Confirm molecular ion peaks (expected [M+H]⁺: 223.1) and fragmentation patterns .
Q. What safety protocols are critical during handling?
- Methodology :
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Spills : Neutralize with sand/silica gel, collect in sealed containers, and dispose as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the oxime formation pathway?
- Methodology : Computational studies (DFT) reveal a two-step mechanism: (1) nucleophilic attack by hydroxylamine on the aldehyde carbonyl, forming a tetrahedral intermediate, and (2) dehydration to yield the oxime. Solvent polarity and hydrogen-bonding networks significantly influence activation barriers . Kinetic experiments (e.g., varying pH or temperature) can validate computational models .
Q. How does substituent variation (e.g., propynyloxy vs. isopropoxy) affect bioactivity?
- Methodology : Synthesize analogs (e.g., 4-isopropoxy-3-methoxybenzaldehyde oxime ) and compare antifungal/antibacterial efficacy via microdilution assays (MIC/MBC). QSAR models can correlate electronic (Hammett σ) or steric parameters with activity .
Q. What environmental degradation pathways are relevant for this oxime?
- Methodology : Hydrolysis studies in aqueous buffers (pH 4–9) at 25–50°C, monitored by LC/MS, identify degradation products (e.g., aldehydes or nitriles). Soil metabolism assays under aerobic/anaerobic conditions assess persistence .
Q. How can syn/anti isomerism be controlled or characterized?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction distinguishes syn (Z) and anti (E) configurations .
- NMR NOE : Nuclear Overhauser effects between oxime -OH and adjacent methoxy groups confirm spatial arrangement .
Q. What computational tools predict solubility and formulation stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
